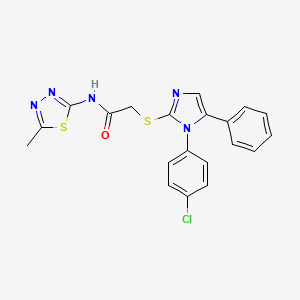

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-((1-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a thioacetamide bridge connecting a substituted imidazole ring (1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl) and a 5-methyl-1,3,4-thiadiazol-2-yl moiety. The imidazole ring is substituted with electron-withdrawing (4-chlorophenyl) and aromatic (phenyl) groups, while the thiadiazole ring contains a methyl group at position 3.

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5OS2/c1-13-24-25-19(29-13)23-18(27)12-28-20-22-11-17(14-5-3-2-4-6-14)26(20)16-9-7-15(21)8-10-16/h2-11H,12H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVSQJRQEFQBOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 1226443-47-5) is a synthetic organic molecule featuring complex heterocyclic structures, including imidazole and thiadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 442.0 g/mol. The structure consists of a chlorophenyl group , a phenyl group , an imidazole ring , and a thiadiazole moiety connected via a thioether linkage. The presence of these functional groups suggests possible interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.0 g/mol |

| CAS Number | 1226443-47-5 |

The biological activity of this compound is likely mediated through its ability to interact with specific enzymes or receptors. Compounds containing imidazole and thiadiazole rings are known to exhibit diverse pharmacological effects:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The presence of hydrophobic groups (chlorophenyl and phenyl) may enhance binding affinity to various receptors, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiadiazole moieties have shown effectiveness against various bacterial strains and fungi.

Antiviral Activity

Research has demonstrated that imidazole derivatives possess antiviral properties. For example, compounds containing similar structural motifs have been reported to inhibit viral replication in vitro, suggesting that the target compound may also exhibit such activity against specific viruses.

Anticancer Potential

The anticancer potential of related compounds has been explored extensively. Studies indicate that imidazole and thiadiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and the activation of caspases.

Case Studies

- Antiviral Efficacy : A study by Zheng et al. (2020) highlighted that thiadiazole derivatives exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), demonstrating curative rates up to 90% in treated plants . This suggests that similar mechanisms might be applicable to human viral pathogens.

- Antimicrobial Screening : In a screening assay involving various bacterial strains (e.g., E. coli, S. aureus), compounds with similar structural characteristics showed minimum inhibitory concentrations (MICs) as low as 10 µg/mL . This indicates the potential effectiveness of the target compound against resistant strains.

- Anticancer Studies : A recent investigation into imidazole-based compounds revealed their ability to inhibit cancer cell proliferation by inducing G1 phase arrest in the cell cycle . Such findings underscore the importance of further exploring the anticancer properties of the target compound.

Scientific Research Applications

Antimicrobial Activity

Compounds containing imidazole and thioether functionalities have been reported to exhibit various antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes critical for microbial survival .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. The imidazole ring can interact with specific enzymes or receptors involved in cell proliferation pathways. In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including breast adenocarcinoma cells. Molecular docking studies suggest that these compounds may bind effectively to target proteins involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives, including those with thioether linkages. Compounds were screened against common pathogens using standard methods such as the disc diffusion technique. Results indicated promising activity against multiple strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Activity

In vitro testing of related compounds showed significant inhibition of cancer cell proliferation in human breast adenocarcinoma (MCF7) cells. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment with varying concentrations of the compound. Molecular docking confirmed favorable interactions with key proteins involved in cancer cell growth .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Chlorinated derivatives (e.g., 5e, 5j) exhibit higher melting points (132–140°C) compared to non-halogenated analogues (e.g., 5h: 133–135°C), likely due to enhanced intermolecular halogen bonding . Bulkier substituents (e.g., benzylthio in 5h) reduce crystallinity, as seen in lower melting points relative to methylthio derivatives (5f: 158–160°C) .

Synthetic Yields: Benzylthio-substituted compounds (e.g., 5h: 88% yield) show higher yields compared to ethylthio derivatives (5g: 78%), suggesting steric or electronic benefits in coupling reactions . Halogenated aryl groups (e.g., 4-Cl in 5e, 5j) moderately reduce yields (74–82%) compared to non-halogenated analogues, possibly due to slower reaction kinetics .

Electronic and Steric Profiles: The target compound’s 4-chlorophenyl group may enhance lipophilicity and metabolic stability relative to fluorophenyl (9b) or bromophenyl (9c) derivatives .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how are intermediates characterized?

Answer:

The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. A common approach involves reacting a thioamide intermediate (e.g., 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) with a maleimide derivative under reflux conditions in acetic acid . Key intermediates are characterized using:

- FT-IR to confirm functional groups (e.g., thioamide C=S stretch at ~1200 cm⁻¹).

- NMR (¹H and ¹³C) to verify regiochemistry and substituent positioning.

- LCMS to assess molecular weight and purity of intermediates .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

Structural validation requires a combination of:

- ¹H/¹³C NMR to map hydrogen and carbon environments, particularly distinguishing imidazole and thiadiazole protons (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- FT-IR to identify thioether (C-S-C, ~650 cm⁻¹) and acetamide (N-H stretch ~3300 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Design of Experiments (DoE): Statistical modeling (e.g., response surface methodology) to evaluate temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis can reduce reaction time and by-products .

- Controlled Copolymerization: Adjusting monomer ratios (e.g., CMDA:DMDAAC) and initiator concentrations to enhance reproducibility .

- Purification Techniques: Gradient column chromatography or recrystallization from DMF/acetic acid mixtures to isolate high-purity products .

Advanced: What methodologies are effective for analyzing structure-activity relationships (SAR) of thiadiazole-containing analogs?

Answer:

SAR studies involve:

- Molecular Docking: Computational tools (e.g., AutoDock Vina) to predict binding affinities toward targets like tyrosine kinases or tubulin. For example, substituents on the phenyl ring (e.g., 4-Cl vs. 4-OCH₃) can be modeled to assess steric and electronic effects .

- In Vitro Assays: Standardized cytotoxicity screens (e.g., MTT assay) against cancer cell lines, with IC₅₀ comparisons to correlate substituent effects (e.g., electron-withdrawing groups enhancing activity) .

Advanced: How can contradictions in biological activity data between structural analogs be resolved?

Answer:

Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:

- Standardized Protocols: Replicating assays under identical conditions (e.g., cell line passage number, serum concentration) .

- Metabolite Profiling: LC-MS/MS to identify degradation products or active metabolites influencing results .

- Computational Validation: Free energy perturbation (FEP) calculations to quantify binding differences caused by minor structural changes (e.g., methyl vs. ethyl substituents) .

Basic: What solvents and catalysts are typically employed in its synthesis?

Answer:

- Solvents: Acetic acid (for cyclization), ethanol/water mixtures (for thiol-alkylation), and DMF (for recrystallization) .

- Catalysts: Sodium acetate (for acid-catalyzed cyclization) and ammonium persulfate (APS) for radical-initiated copolymerization .

Advanced: How can regioselectivity challenges during imidazole-thiadiazole coupling be addressed?

Answer:

Regioselectivity is controlled by:

- Protecting Groups: Temporarily blocking reactive sites (e.g., Boc protection of amines) to direct coupling to the desired position .

- Microwave Irradiation: Enhancing reaction specificity by reducing side reactions (e.g., N-alkylation vs. S-alkylation) .

- DFT Calculations: Predicting thermodynamic stability of regioisomers to guide synthetic design .

Basic: What are the key stability considerations for this compound during storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.